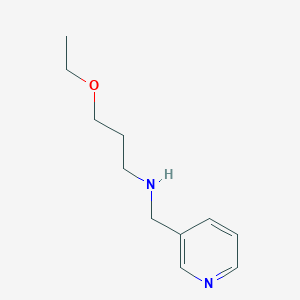

(3-Ethoxypropyl)(pyridin-3-ylmethyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

3-ethoxy-N-(pyridin-3-ylmethyl)propan-1-amine |

InChI |

InChI=1S/C11H18N2O/c1-2-14-8-4-7-13-10-11-5-3-6-12-9-11/h3,5-6,9,13H,2,4,7-8,10H2,1H3 |

InChI Key |

GSGZROKTEJJVNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNCC1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3 Ethoxypropyl Pyridin 3 Ylmethyl Amine

Catalytic Approaches in the Synthesis of (3-Ethoxypropyl)(pyridin-3-ylmethyl)amine Derivatives

Nanocatalysis and Magnetic Catalysts in Related Syntheses

The synthesis of pyridine (B92270) derivatives, structurally related to this compound, has been significantly advanced through the application of nanocatalysis and magnetic catalysts. These catalytic systems offer advantages such as high surface area, enhanced reactivity, and simplified recovery and reusability, aligning with the principles of green chemistry. rsc.orgresearchgate.net While direct synthesis of the target compound using these methods is not extensively documented, the synthesis of the core pyridine scaffold is well-established.

Magnetic nanoparticles, in particular, have been investigated for their catalytic activity in multi-component reactions (MCRs) to produce a variety of pyridine derivatives. rsc.org These catalysts, often featuring a core-shell structure (e.g., Fe₃O₄@SiO₂), can be easily separated from the reaction mixture using an external magnet, which simplifies the purification process. rsc.org For instance, nano-Fe₃O₄ has been utilized as an effective catalyst in the three-component reaction of acetophenone (B1666503) derivatives, methyl arenes, and ammonium (B1175870) acetate (B1210297) to synthesize 2,4,6-tri-arylpyridines. rsc.org Similarly, biogenic copper oxide nanoparticles (CuO NPs) have also been shown to catalyze the synthesis of pyridine derivatives. researchgate.net

The versatility of these catalysts allows for the synthesis of diverse pyridine structures, which can serve as precursors for more complex molecules. The catalyst's nature, whether acidic, basic, or bifunctional, can be tailored to direct the reaction towards the desired products. rsc.org

Table 1: Examples of Nanocatalysts in the Synthesis of Pyridine Scaffolds

| Catalyst Type | Specific Catalyst Example | Reaction Type | Product Type | Reference |

| Magnetic Nanoparticle | nano-Fe₃O₄ | Three-component reaction | 2,4,6-Triarylpyridines | rsc.org |

| Basic Magnetic Catalyst | Fe₃O₄@KCC-1-npr-NH₂ | Multi-component reaction | Tetrahydro dipyrazolopyridines | rsc.org |

| Magnetic Nanocomposite | Fe₃O₄/ZnO/MWCNTs | Three-component reaction | Polysubstituted Pyridines | samipubco.com |

| Biogenic Nanoparticle | CuO NPs | Not specified | Pyridine derivatives | researchgate.net |

Stereoselective Synthesis of Chiral Analogs and Precursors

While this compound is an achiral molecule, the synthesis of its chiral analogs and precursors is of significant interest for various applications. The creation of stereogenic centers, typically at the α-position to the nitrogen atom or on the side chain, can be achieved through several stereoselective strategies. A primary challenge in the synthesis of chiral pyridyl-containing compounds is the potential for the pyridine nitrogen to coordinate with and deactivate metal catalysts. acs.org

Asymmetric hydrogenation is a powerful tool for establishing chirality. acs.org The transition metal-catalyzed asymmetric hydrogenation of pyridyl-containing unsaturated compounds, such as imines or enamines, can produce chiral amines with high enantioselectivity. acs.orgrsc.org For example, rhodium and ruthenium-based catalysts with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of various substrates to yield chiral amines. acs.orgrsc.org

Another advanced strategy involves the catalytic stereoselective dearomatization of the pyridine ring itself. mdpi.com This approach can transform flat, aromatic pyridine precursors into chiral, saturated piperidines. mdpi.comnih.gov For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine (B1217469) derivative can furnish 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.gov These methods provide access to enantioenriched building blocks that could be elaborated to form chiral analogs of the target molecule.

Table 2: Catalytic Systems for Stereoselective Synthesis of Related Chiral Amines and Piperidines

| Catalytic System | Reaction Type | Substrate Type | Chiral Product | Enantioselectivity (ee) | Reference |

| Ruthenium-based catalyst | Asymmetric Hydrogenation | 2-(pyridin-2-yl)quinolines | Chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinolines | Excellent | rsc.org |

| Rhodium-based catalyst | Asymmetric Carbometalation | Phenyl pyridine-1(2H)-carboxylate and Arylboronic acids | 3-Substituted Tetrahydropyridines | High | nih.gov |

| Transition Metal Catalysts | Asymmetric Hydrogenation | Pyridyl-containing unsaturated compounds | Chiral amines with a pyridyl moiety | High | acs.org |

| (Ph-BPE)CuH | Stereoselective 1,4-dearomatization | Pyridines | 1,4-Dihydropyridines | High | mdpi.com |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies for assembling complex molecules like this compound from simple precursors in a single step. samipubco.com These reactions are characterized by high atom economy and operational simplicity, making them attractive for constructing libraries of structurally diverse compounds. samipubco.comresearchgate.net Several MCRs are known for the synthesis of the pyridine core.

The Hantzsch dihydropyridine synthesis and its variations are classic examples of MCRs that can be used to form the pyridine ring. This typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. Subsequent oxidation yields the aromatic pyridine ring. The use of nanocatalysts, including magnetic nanocomposites, can enhance the efficiency and yield of these reactions under environmentally benign conditions. samipubco.com

For example, a three-component reaction involving imidazole, activated acetylenic compounds, and phosphaneylidene-1-imine in an aqueous medium can produce highly functionalized pyridine derivatives. samipubco.com Another approach describes a one-pot, four-component coupling of aromatic aldehydes, an appropriate ketone, a cyanoacetyl-containing compound, and ammonium acetate to yield 3-cyanopyridine (B1664610) derivatives. researchgate.net By carefully selecting the starting components, MCRs can be tailored to introduce the specific functionalities present in the target molecule or provide a scaffold that can be easily derivatized.

Table 3: Multi-Component Reactions for Pyridine Scaffold Synthesis

| Reaction Name/Type | Components | Catalyst | Product Scaffold | Reference |

| Hantzsch-type reaction | Aldehyde, β-Ketoester, Ammonia source | Various | 1,4-Dihydropyridines / Pyridines | cofc.edu |

| Three-component reaction | Imidazole, Activated acetylenic compounds, Phosphaneylidene-1-imine | Fe₃O₄/ZnO/MWCNTs | Functionalized Pyridines | samipubco.com |

| Four-component coupling | Aromatic aldehyde, Aromatic ketone, 3-(Cyanoacetyl)indole, Ammonium acetate | None specified | 3-Cyano-2-indolyl-pyridine derivatives | researchgate.net |

| Three-component reaction | Acetophenone derivatives, Methyl arenes, Ammonium acetate | nano-Fe₃O₄ | 2,4,6-Triarylpyridines | rsc.org |

Functionalization and Derivatization Strategies for the Pyridine Moiety and Ethoxypropyl Chain

Post-synthesis modification of this compound allows for the exploration of its chemical space and the development of analogs. Strategies can target the pyridine ring or the ethoxypropyl side chain.

Pyridine Moiety: The pyridine ring is electron-deficient, which influences its reactivity. beilstein-journals.org Direct C-H functionalization has emerged as a powerful method for derivatization, avoiding the need for pre-functionalized starting materials. nih.govrsc.org Transition metal catalysis plays a key role in achieving regioselective functionalization at the C2, C3, and C4 positions. nih.gov While the C2 position is often readily functionalized due to its proximity to the ring nitrogen, methods for distal C-H functionalization at the C3 and C4 positions have been developed. nih.gov Reactions such as C-H arylation, alkylation, and borylation can introduce a wide range of substituents onto the pyridine core. beilstein-journals.orgnih.gov The choice of catalyst and directing group is crucial for controlling the site-selectivity of these transformations.

Ethoxypropyl Chain: The side chain offers two primary sites for derivatization: the secondary amine and the ether linkage.

Secondary Amine: The nitrogen atom's lone pair makes it a nucleophile. It can be readily N-alkylated with various alkyl halides, acylated with acid chlorides or anhydrides to form amides, or engaged in reductive amination with aldehydes or ketones to introduce more complex substituents. It can also participate in transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination.

Ether Linkage: The ethoxy group is generally stable. However, under harsh acidic conditions (e.g., using HBr or BBr₃), the ether can be cleaved to yield the corresponding alcohol. This hydroxyl group can then be used for further functionalization, such as esterification, etherification, or oxidation.

Table 4: Potential Derivatization Reactions

| Molecular Moiety | Reaction Type | Reagents | Potential Product |

| Pyridine Ring | C-H Arylation | Aryl halide, Pd catalyst | Aryl-substituted pyridine derivative |

| Pyridine Ring | C-H Alkylation | Alkyl halide/olefin, Metal catalyst | Alkyl-substituted pyridine derivative |

| Secondary Amine | N-Acylation | Acid chloride, Base | N-acyl amide derivative |

| Secondary Amine | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Tertiary amine derivative |

| Ether Linkage | Ether Cleavage | HBr or BBr₃ | Propanol derivative |

Coordination Chemistry and Metal Complexation of 3 Ethoxypropyl Pyridin 3 Ylmethyl Amine

Ligand Design and Synthesis for Metal Coordination

The design of (3-Ethoxypropyl)(pyridin-3-ylmethyl)amine as a ligand is rooted in the principles of modern coordination chemistry, which aim to control the electronic and steric environment of metal centers. The ligand features two key nitrogen donor atoms: one from the pyridine (B92270) ring and the other from the secondary amine. This bidentate N,N'-donor capability allows it to form stable chelate rings with metal ions.

The synthesis of such pyridinylmethylamine derivatives is often achieved through established synthetic routes. While specific protocols for this compound are not detailed in the provided literature, analogous syntheses involve the reaction of a primary amine with a picolyl chloride or the reductive amination of a pyridine carboxaldehyde with a primary amine. These methods offer a versatile approach to modifying the ligand's backbone, enabling chemists to fine-tune the steric and electronic properties of the resulting metal complexes.

Formation of Metal Complexes with Transition Metals (e.g., Manganese, Copper, Palladium)

The versatile coordinating nature of this compound facilitates the formation of complexes with a variety of transition metals, including manganese, copper, and palladium. These metals are of particular interest due to their diverse catalytic activities and roles in biological systems.

Synthetic Protocols for Complex Formation

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, the formation of a palladium(II) complex can be achieved by reacting the ligand with a precursor like [Pd(COD)Cl2] in a solvent such as dichloromethane. lu.se Similarly, copper(II) complexes can be prepared by reacting the ligand with copper(II) halides, such as CuCl2 or CuBr2, in alcoholic solutions. researchgate.net The stoichiometry of the reactants and the reaction conditions, including temperature and time, can be adjusted to isolate mononuclear, dinuclear, or polynuclear complexes. researchgate.netresearchgate.net

Structural Elucidation of Metal Complexes via X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of metal complexes. Studies on analogous pyridinylmethylamine complexes have revealed a range of coordination geometries. For example, copper(II) complexes with related N,N'-bidentate ligands can adopt distorted square planar, square pyramidal, or even octahedral geometries depending on the steric bulk of the ligand and the nature of the counter-ions or solvent molecules involved in coordination. researchgate.netresearchgate.netnih.gov

In a mononuclear copper(II) complex, [CuLcCl2], where Lc is a related N-(pyridin-2-ylmethyl)aniline derivative, the copper center exhibits a distorted square planar geometry. researchgate.net In contrast, polymeric and dimeric copper(II) complexes with similar ligands have been shown to feature chloro-bridged structures, leading to five-coordinate, distorted square pyramidal geometries around the copper centers. researchgate.net For manganese(II) complexes with tripodal amine ligands like tris(2-pyridylmethyl)amine (B178826) (TPA), seven-coordinate structures with distorted pentagonal-bipyramidal geometries have been observed. nih.govresearchgate.net These structural analyses provide crucial insights into the bonding and stereochemistry of the metal center, which in turn influence the complex's properties.

Spectroscopic Characterization of Coordination Compounds

A suite of spectroscopic techniques is employed to characterize these coordination compounds in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the pyridine ring and the N-H bond of the amine upon complexation provide evidence of bonding.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-orbital splitting and the geometry of the metal center. For instance, the UV-Vis spectra of oxovanadium(IV) complexes with related ligands are indicative of a square-pyramidal geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a valuable tool for characterizing diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons upon coordination can elucidate the structure of the complex in solution. lu.seresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of copper(II) and manganese(II), EPR spectroscopy provides detailed information about the electronic environment of the metal ion. researchgate.net

Investigations of Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of transition metal complexes are dictated by the nature of the metal ion, its oxidation state, and the ligand field. Magnetic susceptibility measurements are a key tool for investigating these properties.

For manganese(II) complexes, which are typically high-spin d5 systems, magnetic moments are expected to be close to the spin-only value of 5.92 B.M. However, intermolecular interactions can lead to antiferromagnetic or ferromagnetic coupling between metal centers. researchgate.netrsc.org For example, a dinuclear manganese(II) complex bridged by acetate (B1210297) and phenoxy groups showed weak antiferromagnetic coupling. researchgate.net In some cases, magnetic susceptibility measurements have revealed Curie behavior, indicating negligible magnetic interactions between manganese ions down to low temperatures. researchgate.net

Copper(II) complexes, with a d9 electronic configuration, typically exhibit magnetic moments corresponding to one unpaired electron (around 1.73 B.M.). researchgate.net However, in dinuclear or polynuclear complexes, superexchange interactions mediated by bridging ligands (like halides or oxide ions) can lead to significant antiferromagnetic coupling, resulting in lower magnetic moments. researchgate.netnih.gov

| Complex Type | Metal Ion | Magnetic Moment (μeff) [B.M.] | Magnetic Behavior | Reference |

|---|---|---|---|---|

| Mononuclear Oxovanadium(IV) | V(IV) | 1.71 - 1.76 | Magnetically Dilute | researchgate.net |

| Dinuclear Manganese(II) | Mn(II) | Variable (J = -0.972 cm⁻¹) | Weak Antiferromagnetic | researchgate.net |

| Dinuclear Manganese(II) | Mn(II) | Variable (J = +5.30 cm⁻¹) | Weak Ferromagnetic | rsc.org |

| Mononuclear Copper(II) | Cu(II) | ~1.73 | Paramagnetic | researchgate.net |

| Dinuclear Copper(II) | Cu(II) | Reduced values | Antiferromagnetic | nih.gov |

Bioinspired Coordination Chemistry Research

The structural and electronic versatility of metal complexes derived from pyridinylmethylamine ligands makes them excellent candidates for bioinspired coordination chemistry research. rsc.org Many metalloenzymes feature active sites with metal ions coordinated to nitrogen and oxygen donor atoms from amino acid residues. Synthetic complexes that mimic the coordination environment of these active sites can provide valuable insights into their structure and function.

Manganese complexes, for instance, are studied as models for the oxygen-evolving complex in photosystem II and manganese-containing superoxide (B77818) dismutase. researchgate.netrsc.org The ability of ligands like this compound to support various coordination geometries and oxidation states of manganese is crucial in this context. Similarly, copper complexes are of interest as models for copper-containing enzymes such as tyrosinase and hemocyanin. The study of the interaction of these synthetic complexes with small molecules like dioxygen is a key area of bioinspired research.

Immobilization of Ligands and Complexes on Solid Supports

The heterogenization of homogeneous catalysts, through the immobilization of ligands and their metal complexes onto solid supports, is a pivotal strategy in green chemistry and industrial processes. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation from the reaction mixture, enhanced catalyst stability, and potential for recyclability and use in continuous flow reactors. For ligands like this compound, which possess both a pyridyl and a secondary amine donor site, immobilization offers a pathway to create robust and reusable catalysts for a variety of chemical transformations.

The methodologies for anchoring these ligands and their corresponding metal complexes onto solid supports are diverse, generally involving the formation of a covalent bond between the ligand and the support material. Common solid supports include inorganic oxides like silica (B1680970) and alumina, as well as organic polymers. The choice of support and immobilization technique is crucial as it can influence the catalyst's activity, selectivity, and stability.

A prominent example that illustrates the principles of immobilization for structurally similar pyridylamine ligands is the anchoring of a picolylamine-Ni(II) complex onto silica-coated magnetic nanoparticles. Picolylamine, being a structural isomer of pyridin-3-ylmethylamine, provides a relevant model for the immobilization of the title compound. In this multi-step process, silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂) are first functionalized with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine groups on the surface. These groups then serve as an anchor point for a linking agent, such as 2,4,6-trichloro-1,3,5-triazine (TCT). The picolylamine ligand is subsequently attached to the triazine linker, followed by complexation with a nickel(II) salt to yield the final immobilized catalyst, Ni(II)-picolylamine/TCT/APTES@SiO₂@Fe₃O₄. nih.govsemanticscholar.orgrsc.org

The resulting heterogeneous catalyst is thoroughly characterized to confirm successful immobilization and to understand its physical and chemical properties. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, X-ray photoelectron spectroscopy (XPS), thermogravimetric analysis (TGA), and transmission electron microscopy (TEM) are employed to verify the presence of the organic components and the metal complex on the nanoparticle surface. nih.govsemanticscholar.org For instance, XPS can confirm the successful attachment of Ni(II) on the support surface by identifying characteristic binding energy peaks for the metal. nih.govresearchgate.net Inductively coupled plasma (ICP) analysis is used to quantify the amount of metal loading on the support. nih.gov

The catalytic performance of such immobilized complexes is often evaluated in model reactions. The Ni(II)-picolylamine complex supported on magnetic nanoparticles has demonstrated high efficacy in the one-pot synthesis of substituted pyridine derivatives. nih.govsemanticscholar.org The magnetic nature of the Fe₃O₄ core allows for easy separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse over multiple reaction cycles with minimal loss of activity. semanticscholar.org Leaching studies, typically conducted by analyzing the reaction mixture via ICP, are crucial to ascertain the stability of the immobilized metal complex and to ensure that the catalysis is truly heterogeneous. rsc.org

The table below summarizes the key characteristics and performance of the immobilized picolylamine-Ni(II) catalyst, which serves as a representative example for the potential of heterogenized this compound systems.

Table 1: Characterization of an Immobilized Picolylamine-Ni(II) Catalyst

| Parameter | Value | Reference |

|---|---|---|

| Support Material | Silica-coated Fe₃O₄ nanoparticles | nih.govsemanticscholar.org |

| Linker | 2,4,6-trichloro-1,3,5-triazine (TCT) | nih.gov |

| Metal Loading (Ni) | 1.77% (from ICP) | semanticscholar.org |

| Particle Size | 23-33 nm (from TEM) | nih.govresearchgate.net |

| Surface Area (BET) | 53.61 m²/g | nih.gov |

Table 2: Catalytic Performance in the Synthesis of a Substituted Pyridine Derivative

| Reaction Conditions | Yield (%) | Catalyst Recyclability | Reference |

|---|---|---|---|

| Solvent-free, 80 °C | 91-97 | Reusable for 8 cycles | nih.govsemanticscholar.org |

| In Ethylene Glycol, 80 °C | 89-97 | Minimal Ni leaching (~1%) | nih.govrsc.org |

This detailed example of a closely related pyridylamine ligand underscores the potential and the established methodologies for the immobilization of this compound and its metal complexes. The creation of such supported catalysts is a promising avenue for the development of efficient and environmentally benign chemical processes.

Lack of Published Research on the Catalytic Applications of this compound

Following a comprehensive and targeted search of scientific literature and chemical databases, it has been determined that there is no available research data on the catalytic applications of the chemical compound This compound or its derivatives.

The investigation, which included searches for the compound by name and CAS number (869942-80-3), did not yield any published studies, research articles, or patents detailing its use in the specified areas of catalysis. The requested article, structured around the catalytic applications of this specific compound, cannot be generated as there are no research findings to report on for the following outlined sections:

Catalytic Applications of 3 Ethoxypropyl Pyridin 3 Ylmethyl Amine and Its Derivatives

Catalytic Transformations Involving Pyridine (B92270) Derivatives:While there is extensive research on catalytic transformations involving pyridine derivatives in general, none of it specifically involves (3-Ethoxypropyl)(pyridin-3-ylmethyl)amine in the following sub-categories:

Cross-Coupling Reactions Utilizing Amine Scaffolds

The absence of scientific data, including detailed research findings and data suitable for tabulation, makes it impossible to provide a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements. The compound is listed by several chemical suppliers, indicating its availability for research purposes, but as of now, no such research on its catalytic properties has been published in the public domain.

Therefore, the generation of an article focusing solely on the catalytic applications of this compound is not possible without fabricating information, which would contradict the core principles of scientific accuracy.

Absence of this compound in Catalytic CO2 Utilization Research

Despite a thorough review of scientific literature, there is currently no published research detailing the specific use of this compound or its derivatives as catalysts for environmental applications, including the utilization of carbon dioxide (CO2). While the broader field of amine-containing compounds and pyridine moieties in catalysis for CO2 conversion is an active area of investigation, this particular compound has not been a subject of study in the available literature.

General research in the field of CO2 utilization often focuses on the design of catalysts that can efficiently and selectively convert CO2 into valuable chemicals and fuels. These efforts frequently involve the use of metal complexes with nitrogen-containing ligands or amine-functionalized materials. For instance, various studies have explored the use of pyridine-rich frameworks and bipyridine complexes in CO2 reduction. researchgate.netrsc.org The rationale behind incorporating amine and pyridine functionalities lies in their ability to interact with CO2, either by direct chemical reaction or by influencing the electronic properties of a catalytically active metal center. rsc.orgrsc.org

The design of such catalysts for environmental applications is a complex process, involving the optimization of the ligand structure to enhance catalytic activity, stability, and selectivity. Research in this area typically includes detailed investigations into the reaction mechanisms and the influence of various catalyst components on performance. nih.govacs.org However, specific data on the catalytic performance, catalyst design principles, or any research findings related to this compound in CO2 utilization are not present in the current body of scientific literature. Therefore, no data tables or detailed research findings for this specific compound can be provided.

Further research would be necessary to determine if this compound or its derivatives have any potential for catalytic applications in CO2 utilization. Such studies would need to be conducted to provide the foundational data upon which a scientific article on this topic could be based.

Applications in Materials Science and Engineering for 3 Ethoxypropyl Pyridin 3 Ylmethyl Amine Based Systems

Polymer Chemistry and Polymer Functionalization

In the field of polymer chemistry, amines and pyridinic compounds are often utilized as monomers, curing agents, or for the post-synthesis functionalization of polymers. The primary amine group in (3-Ethoxypropyl)(pyridin-3-ylmethyl)amine could potentially act as a site for initiating polymerization or for grafting onto existing polymer backbones. The pyridine (B92270) moiety can introduce specific properties to a polymer, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. However, no specific studies documenting the use of this compound in polymer synthesis or functionalization have been identified.

Design of Functional Materials (e.g., Sensors, Supramolecular Assemblies, Liquid Crystals)

The design of functional materials often leverages molecules with specific chemical functionalities that can respond to external stimuli or self-assemble into ordered structures.

Sensors: The pyridine nitrogen in this compound has a lone pair of electrons that could interact with analytes, suggesting a potential application in chemical sensors. However, there is no available research demonstrating the development of sensors based on this specific compound.

Supramolecular Assemblies: The combination of a hydrogen bond donor (the secondary amine) and acceptor (the pyridine nitrogen) within the same molecule could facilitate the formation of supramolecular structures. These assemblies are of interest for their applications in areas such as drug delivery and catalysis. At present, no literature specifically describes the supramolecular chemistry of this compound.

Liquid Crystals: While certain pyridine derivatives are known to exhibit liquid crystalline properties, the flexible ethoxypropyl group in this compound may not be conducive to the formation of mesophases. There is no evidence in the current literature to suggest that this compound has been investigated for liquid crystal applications.

Role as Additives in Material Stability Enhancement (e.g., Thermal Stabilizers)

Amines can function as thermal stabilizers in polymers by scavenging acidic byproducts of degradation or by acting as antioxidants. The specific structure of this compound might offer a certain degree of thermal stability to materials it is incorporated into. Nevertheless, there are no published studies that have evaluated the efficacy of this compound as a thermal stabilizer or any other type of material additive for enhancing stability.

Development of Amine-Based Adsorbents for Gas Capture

Amine-functionalized materials are a significant area of research for the capture of acidic gases, most notably carbon dioxide (CO2). The amine groups provide basic sites that can chemically adsorb CO2. While the general class of amine-containing materials is widely studied for this purpose, research specifically detailing the use of this compound in the development of adsorbents for gas capture is not found in the available literature. The performance of such an adsorbent would depend on various factors including its basicity, steric hindrance around the amine group, and its physical form (e.g., when supported on a porous material).

Computational and Theoretical Investigations of 3 Ethoxypropyl Pyridin 3 Ylmethyl Amine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as (3-Ethoxypropyl)(pyridin-3-ylmethyl)amine, and a biological target, typically a protein. These methods are crucial in drug discovery and development for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would involve placing the molecule into the binding site of a selected protein and evaluating the binding affinity using a scoring function. The pyridine (B92270) ring can act as a hydrogen bond acceptor, while the secondary amine is a potential hydrogen bond donor. The ethoxypropyl chain can engage in hydrophobic interactions. The outcomes of such studies are often presented in terms of binding energy, with more negative values indicating a stronger interaction.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a dynamic view of the ligand-target complex over time. This method simulates the movement of atoms and molecules, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. For the this compound-protein complex, MD simulations could reveal conformational changes upon binding and the key amino acid residues involved in maintaining the interaction.

Table 1: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Binding Mode | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -8.5 | ASP168, LYS72 | Hydrogen Bond, Electrostatic |

| 2 | -7.9 | LEU25, VAL33 | Hydrophobic |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, properties, and reactivity of molecules. For this compound, methods like Density Functional Theory (DFT) can provide a wealth of information.

Electronic Properties: These calculations can determine properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Reactivity Descriptors: From the electronic properties, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, and global hardness and softness. These descriptors help in understanding how the molecule will interact with other chemical species. For instance, the electrostatic potential map can identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule, which are crucial for predicting reaction sites.

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 6.2 eV |

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies.

Due to the presence of several single bonds, this compound can adopt numerous conformations. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of the molecule and identify low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformations is essential, as the bioactive conformation (the one that binds to a biological target) may not be the lowest energy conformer in solution.

As this molecule is achiral, stereochemical prediction is not applicable.

Reaction Mechanism Studies and Transition State Analysis

The synthesis of this compound is typically achieved through reductive amination. This reaction involves the condensation of pyridine-3-carbaldehyde with 3-ethoxypropan-1-amine to form an imine intermediate, which is then reduced to the final amine product.

Reaction Mechanism:

Nucleophilic Attack: The nitrogen atom of 3-ethoxypropan-1-amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of pyridine-3-carbaldehyde.

Formation of a Hemiaminal: This attack leads to the formation of an unstable hemiaminal intermediate.

Dehydration: The hemiaminal undergoes dehydration (loss of a water molecule) to form a protonated imine (iminium ion).

Reduction: A reducing agent, such as sodium borohydride (NaBH4), then reduces the iminium ion to the final secondary amine, this compound.

Transition State Analysis: Computational methods can be used to model this reaction pathway and identify the transition states for each elementary step. By calculating the activation energies, the rate-determining step of the reaction can be identified. This analysis provides a deeper understanding of the reaction kinetics and can help in optimizing the reaction conditions for improved yield and efficiency.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine-3-carbaldehyde |

| 3-ethoxypropan-1-amine |

Advanced Research Directions and Future Perspectives for 3 Ethoxypropyl Pyridin 3 Ylmethyl Amine Chemistry

Emerging Synthetic Methodologies and Process Intensification

The synthesis of N-substituted pyridine (B92270) derivatives has been a subject of intense research, moving beyond traditional methods toward more efficient and scalable processes. nih.gov Future synthetic strategies for (3-Ethoxypropyl)(pyridin-3-ylmethyl)amine are likely to focus on atom economy, reduced reaction times, and enhanced safety profiles.

Key Research Thrusts:

Catalytic C-H Functionalization: Direct C-H functionalization of pyridine precursors offers a more atom-economical route compared to classical multi-step syntheses. researchgate.net Research could target the direct coupling of a 3-methylpyridine (B133936) derivative with 3-ethoxypropylamine (B153944) via transition-metal catalysis, bypassing the need for pre-functionalized starting materials.

Flow Chemistry and Microreactors: The adoption of continuous flow technologies can offer significant advantages in terms of heat and mass transfer, reaction control, and safety, especially for reactions that are highly exothermic or involve hazardous intermediates. Developing a continuous flow synthesis for this compound would enable on-demand production and easier scalability.

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, could provide a highly selective and environmentally benign pathway to synthesize the target molecule or its chiral variants. This approach aligns with the growing demand for green chemistry principles in chemical manufacturing.

The table below outlines potential modern synthetic routes compared to traditional methods.

| Methodology | Description | Potential Advantages | Key Challenges |

| Reductive Amination (Traditional) | Reaction of pyridine-3-carbaldehyde with 3-ethoxypropylamine followed by reduction. | Well-established, reliable. | Use of stoichiometric reducing agents, multi-step process. |

| Transition-Metal Catalysis | Direct coupling of pyridine precursors with amine counterparts. nih.govnih.gov | High atom economy, potential for fewer steps. | Catalyst cost, optimization of reaction conditions, regioselectivity. |

| Flow Chemistry | Continuous synthesis in microreactors. | Enhanced safety, scalability, precise control. | Initial setup cost, potential for channel clogging. |

| Biocatalysis | Enzyme-catalyzed synthesis. | High selectivity, mild conditions, environmentally friendly. | Enzyme stability, substrate scope, cost of enzymes. |

Exploration of Novel Catalytic Systems and Processes

The inherent structural features of this compound, specifically the Lewis basic pyridine nitrogen and the secondary amine, make it a compelling candidate for applications in catalysis. researchgate.net

Ligand Development for Transition Metal Catalysis: The compound can potentially act as a bidentate N,N'-ligand, coordinating to a metal center through both the pyridine and the secondary amine nitrogens. The flexibility of the propyl chain could allow for the formation of stable chelate rings. Future research could involve synthesizing metal complexes (e.g., with palladium, ruthenium, iridium) and evaluating their catalytic activity in reactions like cross-coupling, hydrogenation, and transfer hydrogenation. nih.govrsc.orgdocumentsdelivered.com The electronic properties of the ligand could be tuned by modifying the pyridine ring, while the steric environment could be adjusted by altering the amine substituents.

Organocatalysis: Pyridine derivatives are known to function as organocatalysts, particularly as nucleophilic catalysts in acylation reactions. researchgate.net The secondary amine moiety in this compound could also participate in catalysis, for instance, through enamine or iminium ion formation. This dual functionality opens avenues for its use in synergistic or bifunctional organocatalysis.

Frustrated Lewis Pairs (FLPs): The combination of the Lewis basic nitrogen sites with a sterically hindered Lewis acid could lead to the formation of Frustrated Lewis Pairs. These systems are known to activate small molecules like H₂, CO₂, and olefins, enabling metal-free hydrogenation and other transformations. Research into the FLP chemistry of this amine could unlock novel catalytic reactivities.

Integration into Advanced Functional Materials and Nanotechnologies

The pyridine moiety is a valuable building block for functional materials due to its electronic properties, coordination ability, and thermal stability. nih.gov

Polymer Science: The amine functionality allows this compound to be incorporated into polymer backbones or used as a pendant group. This could be achieved through reactions like polyamidation or by functionalizing existing polymers. The resulting materials could exhibit interesting properties such as metal-ion sensing (via the pyridine unit), pH-responsiveness, or enhanced adhesion.

Nanoparticle Functionalization: The compound can serve as a surface modifier or capping agent for nanoparticles (e.g., gold, silica (B1680970), iron oxide). rsc.orgresearchgate.net The pyridine and amine groups can anchor the molecule to the nanoparticle surface, while the ethoxypropyl chain can improve dispersibility in various solvents. Such functionalized nanoparticles could find applications in catalysis, sensing, or biomedical imaging. rsc.org

Metal-Organic Frameworks (MOFs): While the molecule itself may not be a primary linker for MOF synthesis, it could be introduced post-synthetically to modify the properties of a pre-formed MOF. This could impart new functionalities to the MOF, such as altering its catalytic activity or its adsorption selectivity for specific guests.

Interdisciplinary Research at the Chemistry-Biology Interface (Methodological Focus)

Pyridine rings are ubiquitous in biologically active molecules, including many pharmaceuticals and natural products. lifechemicals.com This makes derivatives like this compound interesting starting points for methodological development in chemical biology.

Fragment-Based Drug Discovery (FBDD): The molecule can be considered a "fragment" that combines key features (aromatic heterocycle, hydrogen bond donor/acceptor). In FBDD methodologies, such fragments are screened for weak binding to biological targets. Hits can then be elaborated or combined to develop more potent lead compounds. The synthetic accessibility and modifiability of this scaffold are advantageous for this approach.

Development of Chemical Probes: By attaching reporter groups (e.g., fluorophores, biotin) to the amine or pyridine ring, the molecule could be converted into a chemical probe. Methodological research would focus on developing efficient labeling strategies and using these probes to study biological systems, for example, to visualize specific cellular compartments or to identify protein binding partners via affinity-based pulldown assays.

Scaffold for Combinatorial Libraries: The secondary amine serves as a convenient handle for further chemical diversification. Methodologies for parallel synthesis could be employed to create a library of related compounds by reacting this compound with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates). These libraries would be valuable tools for systematic screening and structure-activity relationship (SAR) studies.

Sustainable Chemical Synthesis and Environmental Applications

Future chemical research is intrinsically linked to the principles of sustainability and green chemistry. biosynce.com

Green Solvents and Catalysts: Research efforts will likely focus on synthesizing this compound using renewable starting materials, environmentally benign solvents (like water or ethanol), and recyclable catalysts, such as magnetic nanoparticles. rsc.orgresearchgate.net

Corrosion Inhibitors: Amine and pyridine derivatives have shown significant promise as corrosion inhibitors for metals in acidic environments, a crucial application in industrial settings. researchgate.net Future studies could evaluate the efficacy of this compound in preventing the corrosion of carbon steel or other alloys. Its ability to adsorb onto metal surfaces via the nitrogen atoms and form a protective layer would be a key area of investigation.

Environmental Remediation: The chelating properties of the molecule could be exploited for the removal of heavy metal ions from contaminated water. The compound could be immobilized on a solid support (e.g., silica or a polymer resin) to create a reusable sorbent material for environmental cleanup applications.

The table below summarizes potential future research directions and their expected impact.

| Research Area | Specific Focus | Potential Impact |

| Synthesis | Flow chemistry, C-H functionalization | More efficient, safer, and scalable production. |

| Catalysis | Bidentate N,N'-ligands, organocatalysis | Development of new catalysts for fine chemical synthesis. |

| Materials Science | Polymer modification, nanoparticle functionalization | Creation of novel materials with tunable properties for electronics or sensing. |

| Chemical Biology | Fragment libraries, chemical probes | New tools for drug discovery and understanding biological processes. |

| Sustainability | Corrosion inhibition, heavy metal capture | Eco-friendly solutions for industrial and environmental challenges. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.